

# An In-depth Technical Guide to 3-Methoxy-4-nitroacetophenone

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## Compound of Interest

Compound Name: 1-(3-Methoxy-4-nitrophenyl)ethanone

Cat. No.: B1589790

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safety considerations for 3-methoxy-4-nitroacetophenone, a key chemical intermediate. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

## Chemical Identity and Core Properties

3-Methoxy-4-nitroacetophenone, identified by the CAS Number 22106-39-4, is an aromatic ketone with the molecular formula  $C_9H_9NO_4$ .<sup>[1][2]</sup> Its structure features a benzene ring substituted with a methoxy group at the 3-position, a nitro group at the 4-position, and an acetyl group at the 1-position. This substitution pattern is crucial to its reactivity and utility as a precursor in organic synthesis.

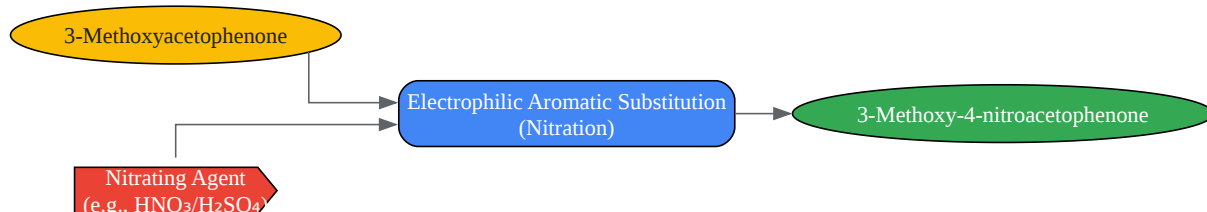
## Table 1: Fundamental Physicochemical Properties

Property	Value	Source(s)
CAS Number	22106-39-4	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	195.17 g/mol	[1][2]
Appearance	Faint yellow solid	[3]
Melting Point	71-73 °C	[3][4]
Boiling Point (Predicted)	321.6 ± 22.0 °C	[3]
Density (Predicted)	1.244 ± 0.06 g/cm <sup>3</sup>	[3]

## Synthesis of 3-Methoxy-4-nitroacetophenone

The primary route for the synthesis of 3-methoxy-4-nitroacetophenone is through the electrophilic aromatic substitution, specifically the nitration, of 3-methoxyacetophenone. The methoxy group is an ortho-, para-director; however, the acetyl group is a meta-director. The directing effects of these groups, combined with steric hindrance, influence the position of the incoming nitro group.

### Conceptual Synthesis Workflow



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Caption: General workflow for the synthesis of 3-methoxy-4-nitroacetophenone.

## Exemplary Experimental Protocol (Adapted from a similar nitration)

This protocol is adapted from the nitration of acetophenone and should be optimized for 3-methoxyacetophenone.

### Materials:

- 3-Methoxyacetophenone
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ , sp. gr. 1.42)
- Ice
- Cold Water
- Ethanol (for recrystallization)

### Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, cool concentrated sulfuric acid.
- With vigorous stirring, slowly add 3-methoxyacetophenone, ensuring the temperature remains below  $5^\circ\text{C}$ .<sup>[5]</sup>
- Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.<sup>[6]</sup>
- Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature at or below  $0^\circ\text{C}$ .<sup>[5][6]</sup>
- After the addition is complete, continue stirring for a short period.
- Pour the reaction mixture onto a mixture of cracked ice and water with vigorous stirring.<sup>[6]</sup>

- The solid product, 3-methoxy-4-nitroacetophenone, will precipitate.
- Filter the precipitate, wash thoroughly with cold water to remove residual acid, and press as dry as possible.[6]
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.[6]

#### Causality Behind Experimental Choices:

- Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[5][6]
- Order of Addition: Adding the acetophenone to the acid first allows for its complete dissolution and protonation, preparing it for the electrophilic attack by the nitronium ion ( $\text{NO}_2^+$ ) generated from the mixed acids.
- Vigorous Stirring: Ensures homogeneity and efficient heat transfer, which is critical for controlling the reaction temperature and achieving a uniform product.
- Quenching on Ice/Water: This step serves to stop the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.

## Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 3-methoxy-4-nitroacetophenone.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed spectrum with peak assignments and coupling constants for 3-methoxy-4-nitroacetophenone is not readily available in the searched literature, a  $^1\text{H}$  NMR spectrum is available through chemical databases.[7] Based on the structure, the following proton signals are expected:

- A singlet for the methyl protons of the acetyl group.
- A singlet for the methyl protons of the methoxy group.

- Signals in the aromatic region corresponding to the three protons on the benzene ring.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 3-methoxy-4-nitroacetophenone, characteristic absorption bands are expected for the carbonyl group (C=O) of the ketone, the nitro group (NO<sub>2</sub>), and the C-O bond of the methoxy group. An IR spectrum is available in chemical databases.<sup>[7]</sup> For the related compound 3-nitroacetophenone, the following characteristic peaks have been reported:

- C=O stretch: 1680-1700 cm<sup>-1</sup> (strong, sharp)
- NO<sub>2</sub> symmetric stretch: 1520-1560 cm<sup>-1</sup> (strong, sharp)
- NO<sub>2</sub> asymmetric stretch: 1350-1380 cm<sup>-1</sup> (moderate to strong)
- C-H aromatic stretch: 3000-3100 cm<sup>-1</sup> (medium)

## Physicochemical Properties Influencing Drug Development

### Solubility

The solubility of a compound is a critical determinant of its suitability for various applications, including in drug development. While specific quantitative solubility data for 3-methoxy-4-nitroacetophenone in various solvents is not widely published, information on related compounds suggests it is likely to be sparingly soluble in water and more soluble in common organic solvents like methanol, ethanol, and acetone.<sup>[8]</sup>

### Stability and Reactivity

3-Methoxy-4-nitroacetophenone is generally stable under normal laboratory conditions.<sup>[9]</sup> It should be stored in a cool, well-ventilated area.<sup>[10]</sup> In terms of reactivity, it is incompatible with strong oxidizing agents and strong bases.<sup>[11]</sup> The nitro group can be reduced to an amine, and the ketone functionality can undergo various reactions typical of carbonyl compounds.

## Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-methoxy-4-nitroacetophenone.

General Precautions:

- Avoid contact with skin, eyes, and clothing.[9]
- Avoid ingestion and inhalation.[9]
- Use in a well-ventilated area.[12]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Toxicity: Specific toxicological data, such as an LD50, for 3-methoxy-4-nitroacetophenone is not readily available. However, for the related compound 3'-nitroacetophenone, it is considered harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[12] It is prudent to handle 3-methoxy-4-nitroacetophenone with similar care.

## Applications in Research and Development

3-Methoxy-4-nitroacetophenone is a valuable intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. It has been used as a starting material in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[1] For instance, it can be used in the synthesis of nitrophenols and nitrosamines through reduction and other reactions.[1]

## Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties, synthesis, and handling of 3-methoxy-4-nitroacetophenone. While some experimental data is not yet widely available, the information presented here, drawn from existing literature and data on related compounds, offers a solid foundation for researchers and developers working with this chemical intermediate. As with any chemical, further in-house analysis and adherence to strict safety protocols are recommended.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxy-4-nitroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589790#physicochemical-properties-of-3-methoxy-4-nitroacetophenone]

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